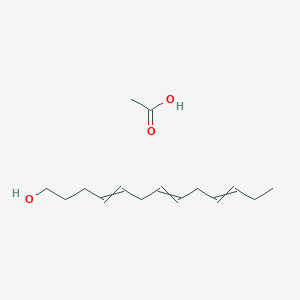

4,7,10-Tridecatrien-1-ol, acetate

描述

4,7,10-Tridecatrien-1-ol, acetate is a chemical compound known for its role as a sex pheromone in certain insect species, particularly the potato tuber moth (Phthorimaea operculella) . This compound is characterized by its long aliphatic chain with multiple double bonds, making it a volatile and biologically active molecule.

准备方法

The synthesis of 4,7,10-Tridecatrien-1-ol, acetate involves several steps, typically starting from simpler organic molecules. One common method includes the stereoselective synthesis from alkyne precursors . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct configuration of double bonds. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

化学反应分析

4,7,10-Tridecatrien-1-ol, acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with altered functional groups.

科学研究应用

4,7,10-Tridecatrien-1-ol, acetate is widely used in scientific research, particularly in the field of pest management. As a sex pheromone, it is employed to control populations of the potato tuber moth by disrupting their mating behaviors . Additionally, this compound is used in studies related to chemical ecology, where researchers investigate the interactions between organisms and their chemical environment . Its applications extend to the development of environmentally friendly pesticides and integrated pest management strategies .

作用机制

The mechanism of action of 4,7,10-Tridecatrien-1-ol, acetate involves its role as a signaling molecule. In the case of the potato tuber moth, the compound is released by female moths to attract males for mating. The molecular targets are olfactory receptors in the male moths, which detect the pheromone and trigger behavioral responses . The pathways involved include the activation of sensory neurons and subsequent neural processing that leads to the attraction behavior.

相似化合物的比较

4,7,10-Tridecatrien-1-ol, acetate is unique due to its specific structure and biological activity. Similar compounds include:

4,7,10-Tridecadiene-1-ol acetate: Another sex pheromone of the potato tuber moth, differing by the presence of only two double bonds.

4,7,10-Tridecatrien-1-ol: The non-acetate form of the compound, which may have different volatility and activity profiles.

These compounds share similar uses in pest management but differ in their chemical properties and effectiveness.

属性

IUPAC Name |

acetic acid;trideca-4,7,10-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATGTTMKOCJRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCO.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

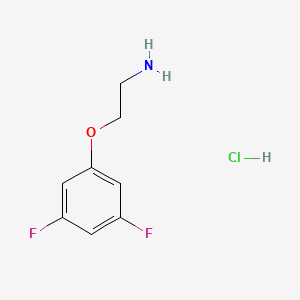

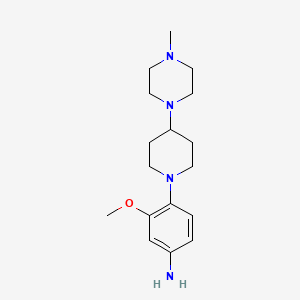

Feasible Synthetic Routes

Q1: What is the significance of the compound (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate?

A1: (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate is a key component of the sex pheromone blend produced by the female potato tuberworm moth, Phthorimaea operculella. [] This insect species is a significant agricultural pest, causing considerable damage to potato crops worldwide. Understanding the synthesis and activity of this pheromone component is crucial for developing effective pest control strategies, such as mating disruption, which can help reduce reliance on traditional pesticides.

Q2: Can you describe the research presented in the paper "A New Stereoselective Synthesis of (E,Z,Z)-4,7,10-Tridecatrien-1-ol Acetate, Component of the Sex Pheromone of Phthorimaea operculella"?

A2: This paper [] focuses on developing a novel and efficient method for synthesizing (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate in a laboratory setting. The researchers aimed to achieve high stereoselectivity, meaning they sought to control the spatial arrangement of atoms around the double bonds within the molecule. This control is vital because insects are highly sensitive to the precise structure of pheromones, and even small variations can drastically reduce their effectiveness. The paper likely details the specific chemical reactions and conditions used in their synthesis method and may compare its efficacy and efficiency to previously existing methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)

![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)

![(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456470.png)

![9-(Benzyloxy)-3,4-dihydrobenzo[4,5]thieno[2,3-f][1,4]thiazepin-5(2H)-one](/img/structure/B1456475.png)